2-Azidoethan-1-amine hydrochloride

Catalog No.
S3376341
CAS No.
118508-67-1
M.F
C2H7ClN4
M. Wt
122.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azidoethan-1-amine hydrochloride

CAS Number

118508-67-1

Product Name

2-Azidoethan-1-amine hydrochloride

IUPAC Name

2-azidoethanamine;hydrochloride

Molecular Formula

C2H7ClN4

Molecular Weight

122.56 g/mol

InChI

InChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H

InChI Key

LUPDLBROICENPT-UHFFFAOYSA-N

SMILES

C(CN=[N+]=[N-])N.Cl

Canonical SMILES

C(CN=[N+]=[N-])N.Cl

Custom Antibody Labeling:

  • Researchers use 2-Azidoethan-1-amine hydrochloride as a linker molecule in the process of custom antibody labeling. [, ]
  • The azide group (N3) of the molecule allows conjugation to antibodies via click chemistry, a specific type of reaction known for its efficiency and reliability. []
  • This technique allows scientists to attach fluorescent tags or other reporter molecules to antibodies, enabling them to visualize and track the antibodies within cells or tissues. []

Bioconjugation:

  • Due to its reactive azide group, 2-Azidoethan-1-amine hydrochloride is also useful in broader bioconjugation applications. []
  • Bioconjugation refers to the linking of various molecules like peptides, proteins, or drugs to other molecules for research purposes. []
  • The azide group of 2-Azidoethan-1-amine hydrochloride facilitates the creation of stable bonds between the molecule and other biomolecules of interest. []

2-Azidoethan-1-amine hydrochloride is a small molecule containing an azide group (N3) and an amine group (NH2) linked to a two-carbon chain. It exists as a salt with hydrochloric acid (HCl). The origin and specific applications in research are not publicly available.


Molecular Structure Analysis

The key features of the molecule include:

  • Azide group: The azide group is known for its reactivity and ability to participate in various chemical reactions [].
  • Amine group: The amine group can form bonds with other molecules and is a common functional group in biological molecules [].

Chemical Reactions Analysis

  • Azide-alkyne cycloaddition: This reaction is useful for creating new carbon-carbon bonds and cyclic structures [].
  • Nucleophilic substitution: The amine group can act as a nucleophile, reacting with electron-deficient molecules [].

The azido group in 2-azidoethan-1-amine hydrochloride is known for its reactivity, particularly in click chemistry. This compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the formation of triazoles. Such reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and bioconjugates. Additionally, the compound can undergo nucleophilic substitution reactions due to the presence of the amine group, which can react with electrophiles to form various derivatives.

The synthesis of 2-azidoethan-1-amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with sodium azide. In a common procedure, sodium azide is added to a solution of 2-chloroethylamine hydrochloride in water, followed by heating the mixture at elevated temperatures (around 80 °C) for several hours. The resulting product is then purified through extraction methods to yield high-purity 2-azidoethan-1-amine hydrochloride .

Example Reaction:

text
2-Chloroethylamine Hydrochloride + Sodium Azide → 2-Azidoethan-1-amine Hydrochloride

2-Azidoethan-1-amine hydrochloride has several applications across different fields:

  • Click Chemistry: It is primarily used in click chemistry for synthesizing novel compounds through azide-alkyne cycloaddition.
  • Bioconjugation: The compound serves as a reactive handle for labeling biomolecules, aiding in tracking and studying biological processes.
  • Pharmaceutical Development: It may be involved in the synthesis of pharmacologically active compounds due to its ability to form diverse derivatives .

Interaction studies involving 2-azidoethan-1-amine hydrochloride focus on its reactivity with various electrophiles and its potential as a bioconjugation agent. The azido group allows for selective reactions under mild conditions, making it suitable for studying interactions with proteins, nucleic acids, and other biomolecules. Such studies are essential for understanding how modifications can affect biological activity and interactions at the molecular level .

Several compounds share structural similarities with 2-azidoethan-1-amine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-AzidoethylamineC₂H₇N₃Lacks hydrochloride; used similarly in click chemistry.
3-AzidopropylamineC₃H₈N₄Longer carbon chain; also used in click chemistry.
Benzyl azideC₇H₈N₄Contains aromatic ring; useful in organic synthesis.
4-AzidobutylamineC₄H₉N₃Similar structure; used for bioconjugation applications.

Uniqueness

What sets 2-azidoethan-1-amine hydrochloride apart from these similar compounds is its specific two-carbon chain structure combined with a primary amine functionality. This unique combination allows it to engage effectively in click chemistry while also being versatile enough for various synthetic pathways.

The kinetics of CuAAC reactions involving 2-azidoethan-1-amine hydrochloride are governed by the interplay between copper coordination states and transition state stabilization. Density functional theory (DFT) calculations reveal that the uncatalyzed cycloaddition between phenyl azide and phenyl acetylene has an activation barrier of approximately 28.0 kcal/mol [2]. In contrast, copper catalysis reduces this barrier to 21.6 kcal/mol when reactions occur within supramolecular capsules [2]. This 23% reduction aligns with experimental rate accelerations observed in homogeneous aqueous solutions, where turnover frequencies (TOFs) exceed 820 h⁻¹ at 323 K [4].

Key kinetic parameters for 2-azidoethan-1-amine hydrochloride-mediated reactions include:

ParameterValue (Catalyzed)Value (Uncatalyzed)Source
Activation Energy (ΔG‡)21.6 kcal/mol28.0 kcal/mol [2]
Turnover Frequency (TOF)820 h⁻¹Not applicable [4]
Reaction Half-Life (t₁/₂)<1 hour>7 days [3]

The catalytic cycle initiates with copper(I)-acetylide formation, which lowers the pKa of the terminal alkyne hydrogen from ~25 to ~8, enabling deprotonation under physiological conditions [3]. Subsequent azide coordination to copper creates a six-membered metallacycle transition state, where synchronous bond formation occurs between the β-carbon of the acetylide and the terminal nitrogen of the azide [3]. Kinetic isotope effect studies confirm that alkyne deprotonation remains rate-limiting in non-aqueous media, while transition state stabilization dominates in aqueous systems [3].

Ligand Design for Enhanced Reaction Selectivity

Ligand architecture critically influences both reaction rate and regioselectivity in 2-azidoethan-1-amine hydrochloride couplings. Phosphine-based ligands like tris(benzimidazolylmethyl)amine demonstrate exceptional performance, achieving 98% conversion at 25 ppm copper loading [4]. These ligands prevent copper aggregation through:

  • Steric protection: Bulky substituents shield the copper center from oxidative dimerization
  • Electronic modulation: Electron-donating groups enhance copper’s π-backbonding capacity
  • Aqueous solubility: Hydrophilic side chains enable catalysis in biological buffers

Comparative studies of ligand classes reveal distinct performance profiles:

Ligand TypeConversion (%)Regioselectivity (1,4:1,5)Copper Loading (ppm)
Tris(benzimidazolylmethyl)98>99:125 [4]
Bipyridine8595:550 [3]
Thioether7290:10100 [3]

Nitrogen-donor ligands preferentially stabilize the copper(I) oxidation state while accelerating ligand exchange rates. This dynamic coordination environment enables the azide and acetylide substrates to adopt optimal geometries for 1,4-triazole formation [2]. Recent advances in supramolecular ligand design incorporate resorcinarene capsules that preorganize reactants, reducing entropic barriers by 3.3 kcal/mol compared to bulk solvent reactions [2].

Solvent Effects on Triazole Formation Efficiency

The dielectric constant and hydrogen-bonding capacity of reaction solvents dramatically impact 2-azidoethan-1-amine hydrochloride’s reactivity. Protic solvents like water enhance transition state stabilization through:

  • Polar interactions: Solvent dipole alignment stabilizes charge-separated intermediates
  • Hydrogen bonding: Coordinated water molecules activate the azide’s terminal nitrogen
  • Copper solubility: High ionic strength prevents catalyst precipitation

A comparative analysis of solvent systems demonstrates these effects:

SolventDielectric ConstantConversion (%)Reaction Time (h)
Water80.1982 [3]
Dimethylformamide36.7924 [4]
Dichloromethane8.9688 [3]

Aqueous systems achieve near-quantitative yields within 2 hours due to synergistic effects between copper’s hydration sphere and the azide’s electrophilicity [3]. Mixed solvent systems (e.g., water:tert-butanol 1:4) balance substrate solubility and transition state stabilization, particularly for hydrophobic alkynes [4]. Recent computational models suggest that solvent reorganization energy contributes up to 40% of the total activation barrier in aprotic media, explaining the marked rate enhancements in polar solvents [2].

The fundamental chemical properties of 2-azidoethan-1-amine hydrochloride contribute significantly to its utility in bioconjugation applications. The compound exhibits excellent stability when stored at 2-8°C and maintains a purity specification of ≥95% [4]. Its white crystalline solid form facilitates accurate handling and measurement in laboratory settings, while its water solubility ensures compatibility with aqueous biological systems [3].

The azide functional group (-N₃) serves as the primary reactive center, exhibiting remarkable selectivity for copper-catalyzed azide-alkyne cycloaddition reactions and strain-promoted azide-alkyne cycloaddition reactions [5] [6]. The small molecular size of the compound enables facile incorporation into larger biomolecular structures without significantly perturbing their native functions .

Bioconjugation Strategies in Chemical Biology

Site-Specific Protein Modification Techniques

Site-specific protein modification using 2-azidoethan-1-amine hydrochloride has emerged as a transformative approach in chemical biology, enabling precise control over protein conjugation sites while maintaining biological activity [8] [9]. The compound serves as a key reagent in multiple bioconjugation strategies that address the fundamental challenge of achieving selectivity in protein modification reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition Approaches

The copper-catalyzed azide-alkyne cycloaddition reaction represents the most widely employed method for incorporating 2-azidoethan-1-amine hydrochloride into protein modification strategies [5] [10]. This reaction proceeds under mild aqueous conditions at room temperature, utilizing copper(I) as a catalyst to promote the regiospecific formation of 1,4-disubstituted 1,2,3-triazole products [5]. The reaction exhibits exceptional selectivity for azide-alkyne pairs, with rate constants significantly enhanced compared to uncatalyzed cycloaddition reactions [6].

Recent advances in copper-catalyzed protein labeling have demonstrated the successful modification of various protein targets, including antibodies and enzymes, using azide-functionalized reagents derived from 2-azidoethan-1-amine hydrochloride [11]. The reaction conditions typically employ copper sulfate concentrations of 50 μM, with tris(hydroxypropyltriazolyl)methylamine as a stabilizing ligand and sodium ascorbate as a reducing agent [10]. These optimized conditions enable efficient protein labeling while minimizing copper-mediated oxidative damage to sensitive protein structures.

Strain-Promoted Azide-Alkyne Cycloaddition Methods

Strain-promoted azide-alkyne cycloaddition reactions offer significant advantages for live cell protein modification applications by eliminating the requirement for copper catalysts [12] [9]. This copper-free approach utilizes strained cyclooctynes that react spontaneously with azides under physiological conditions, circumventing the cytotoxicity associated with copper-based catalysis [12]. The reaction proceeds rapidly within minutes on live cells with no apparent toxicity, making it ideal for dynamic protein tracking studies [12].

The application of 2-azidoethan-1-amine hydrochloride in strain-promoted cycloaddition reactions has been demonstrated through the successful labeling of antibody fragments containing genetically incorporated azide-containing amino acids [9]. These approaches enable site-specific modification without requiring additional reagents beyond the azide-containing protein and the cyclooctyne probe, simplifying the experimental workflow for complex biological systems [9].

N-Terminal Specific Modification Strategies

N-terminal protein modification represents a particularly attractive strategy for site-specific bioconjugation due to the unique reactivity profile of the N-terminal alpha-amine group [13] [8]. Recent developments have demonstrated the use of 6-(azidomethyl)-2-pyridinecarbaldehyde derivatives for specific N-terminal azide labeling, followed by chelation-assisted copper-catalyzed azide-alkyne cycloaddition reactions [8]. This approach achieves N-terminal specific azide labeling of bioactive peptides and proteins under mild reaction conditions with efficiencies reaching 90% [8].

The N-terminal modification strategy using azide chemistry enables the introduction of various functional molecules, including fluorophores, biotin, and polyethylene glycol, through subsequent click chemistry reactions [8]. The presence of a copper-chelating pyridine moiety in the labeling reagent enhances the reaction rate of the subsequent bioconjugation, with electron-donating groups further accelerating the cycloaddition reaction [8].

Modification TechniqueReaction ConditionsSelectivityApplicationsAdvantages
Copper-Catalyzed Azide-Alkyne CycloadditionCopper(I) catalyst, aqueous buffer, room temperatureHigh selectivity for azide-alkyne pairsProtein conjugation, drug developmentHigh yield, mild conditions, bioorthogonal
Strain-Promoted Azide-Alkyne CycloadditionCopper-free, physiological conditionsHigh selectivity, no metal catalyst requiredLive cell imaging, protein trackingNo cytotoxicity, biocompatible
N-Terminal Azide LabelingMild conditions, pH 6.8, room temperatureN-terminal specific modificationBioconjugate synthesis, protein modificationSite-specific, quantitative labeling

Nucleic Acid Labeling for Epigenetic Studies

The application of 2-azidoethan-1-amine hydrochloride in nucleic acid labeling has revolutionized epigenetic research by enabling precise detection and mapping of DNA modifications [14] [15]. This approach leverages the bioorthogonal nature of azide chemistry to introduce detectable labels into nucleic acid structures without disrupting their biological functions.

Chemoenzymatic DNA Methylation Mapping

Chemoenzymatic approaches for DNA methylation labeling represent a breakthrough in single-molecule epigenetic analysis [14] [15] [16]. These methods utilize synthetic S-adenosyl-L-methionine cofactor analogs containing azide groups, which are transferred to cytosines by CpG methyltransferases instead of the natural methyl group [14]. The azide-modified DNA can subsequently be labeled with fluorophores through strain-promoted azide-alkyne cycloaddition reactions using dibenzocyclooctyne-fluorophore conjugates [16].

Research findings demonstrate that this chemoenzymatic labeling approach enables fluorescent labeling of non-methylated cytosines in CpG contexts, allowing epigenetic profiling of single DNA molecules spanning hundreds of thousands of base pairs [14] [15]. The addition of nucleosidase enzymes increases labeling efficiency up to 2-fold by degrading inactive cofactor by-products, preventing inhibitory effects on the methylation reaction [14] [15]. This methodology has been successfully applied to determine global DNA methylation changes in chronic lymphocytic leukemia patients and perform whole-genome methylation mapping in model organisms [14].

Terminal Deoxynucleotidyl Transferase-Mediated Labeling

Terminal deoxynucleotidyl transferase-mediated labeling provides a versatile platform for incorporating azide functionalities into DNA structures [17] [18]. This enzyme-based approach utilizes the template-independent activity of terminal deoxynucleotidyl transferase to add modified nucleotides containing azide groups to the 3′-terminus of DNA molecules [17]. The incorporated azide groups serve as handles for subsequent click chemistry modifications using various bioorthogonal reactions [18].

Studies have demonstrated the successful incorporation of azide-modified nucleotides using terminal deoxynucleotidyl transferase, followed by conjugation with different functional groups through copper-catalyzed azide-alkyne cycloaddition, strain-promoted azide-alkyne cycloaddition, Staudinger ligation, or Diels-Alder reactions [18]. This modular approach enables the 3′-terminal labeling of DNA regardless of whether it has been chemically or enzymatically synthesized or isolated from natural sources [18].

RNA Modification and Therapeutic Applications

RNA modification using azide-containing reagents has emerged as a powerful tool for developing therapeutic applications and studying RNA function [19] [20]. The incorporation of azide groups into RNA molecules enables subsequent modification through bioorthogonal click chemistry reactions, facilitating the development of RNA-based therapeutics with enhanced stability and functionality .

Recent advances in azide-based RNA labeling have demonstrated the utility of 2′-azido modified RNA in RNA interference applications, enabling targeted gene silencing with minimal structural perturbations . The azide modifications can be introduced during RNA synthesis or through post-synthetic modification approaches, providing flexibility in experimental design. Chemoenzymatic methods for RNA labeling have also been developed, utilizing N₃-cyclohexyl-N′-β-(4-methylmorpholinium) ethylcarbodiimide for selective pseudouridine labeling, followed by biotinylation through click reactions [19].

Labeling TechniqueTargetMethodologyResolutionApplications
Chemoenzymatic DNA Methylation LabelingCpG sitesS-adenosyl-L-methionine analogs + click chemistrySingle-moleculeEpigenetic mapping, methylation analysis
Terminal Deoxynucleotidyl Transferase Labeling3′-DNA terminusTemplate-independent nucleotide additionTerminal-specificDNA labeling, molecular biology
RNA Azide ModificationRNA basesChemical or enzymatic incorporationBase-specificRNA therapeutics, gene silencing

Carbohydrate-Azide Conjugates in Glycobiology

Carbohydrate-azide conjugates derived from 2-azidoethan-1-amine hydrochloride have transformed glycobiology research by enabling non-invasive visualization and analysis of glycan structures in living systems [22] [23] [24]. These applications exploit the bioorthogonal nature of azide chemistry to study dynamic glycosylation processes without perturbing cellular functions.

Metabolic Glycan Labeling Strategies

Metabolic glycan labeling represents a cornerstone application of azide-based bioorthogonal chemistry in glycobiology [23] [24] [25]. This approach involves feeding azido sugars to cells or organisms, where they are incorporated by the glycan biosynthetic machinery into various glycoconjugates [23] [24]. The azido sugars, including N-azidoacetylmannosamine, N-azidoacetylgalactosamine, N-azidoacetylglucosamine, and 6-azidofucose, serve as metabolic substrates that substitute for their naturally occurring analogs [23] [24].

Research has demonstrated successful metabolic labeling of cellular glycans using azido sugars, followed by detection through Staudinger ligation or click chemistry reactions with appropriate probes [23] [24]. The copper-catalyzed azide-alkyne cycloaddition reaction has been optimized for live cell applications using tris(hydroxypropyltriazolyl)methylamine as a protective ligand to minimize copper-mediated cellular toxicity [25]. These optimized conditions enable rapid labeling of cell surface glycans within minutes while maintaining cell viability [25].

Glycoprotein Surface Modification Applications

Glycoprotein surface modification using azide chemistry has enabled sophisticated studies of membrane protein dynamics and viral surface engineering [26] [27]. The metabolic incorporation of azido sugars into glycoproteins during biosynthesis results in azide-tagged glycoproteins that can be selectively modified with various probes [26]. This approach has been successfully applied to modify enveloped viruses through metabolic incorporation of azido sugars in host cells during the protein glycosylation process [26].

Advanced applications include the development of glycoprotein labeling with click chemistry methods that utilize specific glycosidases to create acceptor sites for subsequent modification [28]. These approaches enable the selective exo-enzymatic labeling of N-glycans on living cell surfaces, providing tools for studying glycoprotein trafficking and function [28]. The strain-promoted azide-alkyne cycloaddition reaction has proven particularly valuable for these applications due to its biocompatibility and rapid kinetics [26].

Azido Sugar Synthesis and Chemical Biology Applications

The synthesis of azido sugars and their application in chemical biology has expanded significantly with the development of efficient synthetic methodologies [29] [30] [31]. Recent advances include the use of fluorosulfuryl azide as a safe and efficient diazotransfer reagent for converting hexosamine substrates to 2-azido-2-deoxy sugars in quantitative yields within minutes [30]. This methodology enables the rapid preparation of glycosyl donors with orthogonal protecting groups, facilitating the synthesis of complex glycoconjugates [30].

Innovative synthetic approaches have also been developed for the stereoselective introduction of azido groups at specific positions in carbohydrate molecules [31]. Lewis-acid-mediated azidation of C2-substituted glycals provides excellent regioselectivity and scalable reaction conditions for preparing C3-azido glycals [31]. These synthetic methodologies enable the preparation of diverse azido sugar derivatives that serve as valuable tools for glycobiology research and the development of glycoconjugate-based therapeutics [29].

Application TypeMethodologyTarget SystemAdvantagesResearch Applications
Metabolic Glycan LabelingAzido sugar feeding + click chemistryLiving cells and organismsNon-invasive, dynamic imagingGlycobiology research, cell imaging
Glycoprotein Surface ModificationMetabolic incorporation + bioorthogonal labelingCell surface glycoproteinsLive cell compatibilityViral labeling, membrane protein studies
Azido Sugar SynthesisChemical synthesis + click-ready derivativesSynthetic carbohydratesModular synthesis, diverse structuresGlycoconjugate synthesis, chemical biology

Research Findings and Data Analysis

Comprehensive analysis of research findings demonstrates the exceptional versatility and effectiveness of 2-azidoethan-1-amine hydrochloride in bioconjugation applications across multiple domains of chemical biology. Quantitative studies have established optimal reaction conditions for each application area, with copper-catalyzed azide-alkyne cycloaddition reactions achieving near-quantitative yields under mild aqueous conditions [5] [10]. The strain-promoted variant of this reaction exhibits comparable kinetics while eliminating cytotoxicity concerns, making it ideal for live cell applications [12].

Epigenetic labeling studies using chemoenzymatic approaches have achieved single-molecule resolution with DNA molecules spanning hundreds of thousands of base pairs, representing a significant advancement over traditional bisulfite sequencing methods [14] [15]. The incorporation efficiency of azide labels in these systems reaches 90% with optimized enzyme conditions and nucleosidase treatment [15]. Glycobiology applications have demonstrated successful metabolic incorporation of azido sugars with subsequent labeling efficiencies exceeding 85% in various cell types [23] [25].

The bioorthogonal nature of azide chemistry ensures minimal interference with native biological processes, as evidenced by the preservation of protein function and cellular viability in numerous studies [5] [12]. Reaction kinetics analysis reveals that strain-promoted azide-alkyne cycloaddition reactions proceed with second-order rate constants in the range of 0.1-1.0 M⁻¹s⁻¹, enabling rapid labeling under physiological conditions [12]. These findings collectively establish 2-azidoethan-1-amine hydrochloride as an indispensable reagent for advanced bioconjugation strategies in modern chemical biology research.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Last modified: 08-19-2023

Explore Compound Types